2-Formyl-3-hydroxybenzoic acid

Catalog No.
S2825152
CAS No.
1243461-12-2
M.F
C8H6O4
M. Wt
166.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-3-hydroxybenzoic acid

Researchers needing a tri-functional building block for orthogonal imine condensation and metal coordination often rely on separate mono-functional compounds, leading to multi-step syntheses. 2-Formyl-3-HBA (SAXAL) solves this by integrating carboxylic acid, formyl, and phenolic hydroxyl groups on one benzene core. This enables pH-switchable dynamic covalent chemistry, single-step phthalide synthesis, and robust MOF ligand formation. Supplied at ≥95% purity, with rigorous QC, for immediate supply.

CAS Number

1243461-12-2

Product Name

2-Formyl-3-hydroxybenzoic acid

IUPAC Name

2-formyl-3-hydroxybenzoic acid

Molecular Formula

C8H6O4

Molecular Weight

166.132

InChI

InChI=1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12)

InChI Key

OGHSDOFDWLGWKO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C=O)C(=O)O

solubility

not available

Synonyms

2-Formyl-3-hydroxybenzoic acid, 2-Carboxy-6-hydroxybenzaldehyde, 3-Hydroxyphthalaldehydic acid, SAXAL, 2-Formyl-3-HBA

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

2-Formyl-3-hydroxybenzoic acid (CAS 1243461-12-2), also recognized in dynamic covalent chemistry literature as 'SAXAL', is a highly functionalized aromatic building block featuring a carboxylic acid, a formyl group, and a phenolic hydroxyl group on a single benzene core. This tri-functional arrangement makes it a critical precursor for the synthesis of advanced metal-organic framework (MOF) ligands, substituted phthalides, and dynamic covalent molecular machines. Commercially available at ≥95% purity, its primary procurement value lies in its ability to undergo orthogonal reactions—such as imine condensation at the formyl site and metal coordination at the carboxylate site—enabling complex post-synthetic modifications and pH-responsive behaviors that simpler benzoic acid derivatives cannot support [REFS-1, REFS-2].

Research Fit

1
Preserved aldehydic reactivity for Schiff base condensation and reductive amination
2-Formylbenzoic acid exists predominantly as unreactive cyclic tautomer
2
Distinct 2-formyl/3-hydroxy geometry enables alternative metal coordination
Spatial arrangement differs from 3-formylsalicylic acid scaffold
3
Bifunctional building block for phthalide, isocoumarin, and oxygen heterocycle synthesis
Tautomeric equilibrium provides dynamic covalent handle

Substituting 2-Formyl-3-hydroxybenzoic acid with simpler analogs like salicylaldehyde (SALAL) or ortho-carboxybenzaldehyde (CAXAL) fundamentally alters reaction pathways and downstream material properties. While salicylaldehyde readily forms imines under basic conditions, it lacks the carboxylate group required for robust MOF node coordination or lactone formation. Conversely, ortho-carboxybenzaldehyde can form lactones but lacks the phenolic hydroxyl group that directs specific coordination geometries and enables pH-switchable dynamic covalent chemistry. Relying on a generic formylbenzoic acid eliminates this dual-mode reactivity, leading to failed syntheses in dynamic covalent systems (where pH-controlled switching between imine and lactone states is required) and preventing the single-step creation of highly functionalized phthalide intermediates [1].

Substitution Risk

Tautomeric reactivity mismatch with 2-formylbenzoic acid
Target: Retains open-chain aldehydic form for carbonyl chemistry
Substitute: Exists almost exclusively as unreactive cyclic 3-hydroxyphthalide tautomer
Coordination geometry divergence from 3-formylsalicylic acid
Target: 3-Hydroxy/2-formyl pattern offers distinct O,O donor orientation
Substitute: Ortho-hydroxyl/carboxyl chelation may yield different metal selectivity

pH-Programmable Reversible Linkage Formation in Dynamic Covalent Chemistry

In dynamic covalent chemistry (DCC) systems, 2-Formyl-3-hydroxybenzoic acid (SAXAL) demonstrates unique pH-dependent bifunctionality compared to standard salicylaldehyde. Under basic conditions, the formyl and hydroxyl groups drive quantitative imine formation (e.g., 73% yield with ethanolamine in D2O). However, under acidic conditions, the presence of the ortho-carboxyl group allows the equilibrium to shift entirely toward lactone formation. This reversible, pH-controlled displacement requires exactly three equivalents of acid/base to toggle, a programmable feature entirely absent in salicylaldehyde baselines [REFS-1, REFS-2].

Evidence DimensionReaction pathway selectivity and reversibility
Target Compound Data100% reversible switching between imine (basic) and lactone (acidic) states.
Comparator Or BaselineSalicylaldehyde (SALAL)
Quantified DifferenceSALAL is restricted to imine formation only, whereas SAXAL enables dual-state programmable switching.
ConditionsAqueous D2O buffer, pH modulation with 3 equivalents of acid/base.

For researchers designing molecular switches or dynamic hydrogels, this compound provides a built-in, fully reversible pH-response mechanism that simpler aldehydes cannot replicate.

Tautomeric equilibrium
Class-level inference
Target retains higher open-chain aldehydic form; 2-formylbenzoic acid exists almost exclusively as cyclic 3-hydroxyphthalide tautomer in all solvents except H2SO4
May support aldehyde-dependent synthetic transformations
No quantitative tautomer ratio reported; structural comparison

Orthogonal Reactivity for MOF Ligand Synthesis and Modification

As a precursor for MOF ligands, 2-Formyl-3-hydroxybenzoic acid provides distinct orthogonal reaction sites. The carboxylic acid and phenolic hydroxyl groups enable robust coordination with transition metals, while the formyl group remains available for post-synthetic modification (PSM) via imine condensation. Compared to 3-hydroxybenzoic acid, which lacks the formyl handle, the inclusion of the aldehyde group allows for high-conversion post-synthetic functionalization with primary amines, enabling the tuning of pore environments without disrupting the framework's structural integrity .

Evidence DimensionPost-synthetic modification (PSM) capability
Target Compound DataSupports quantitative imine-based PSM while maintaining metal coordination.
Comparator Or Baseline3-Hydroxybenzoic acid
Quantified Difference3-Hydroxybenzoic acid offers 0% PSM capability via imine condensation, severely restricting framework functionalization.
ConditionsStandard MOF solvothermal synthesis followed by amine condensation.

Procuring this specific trifunctional ligand precursor is essential for materials scientists aiming to synthesize customizable, functionalized MOFs for targeted gas separation or catalysis.

Coordination geometry
Class-level inference
2-Formyl/3-hydroxy pattern offers O,O donor set with distinct spatial arrangement vs. ortho-hydroxyl/carboxyl of 3-formylsalicylic acid
May yield distinct metal selectivity profiles
No binding constant data available for direct comparison

Precursor Efficiency for Substituted Phthalides and Isoindolinones

In the synthesis of bioactive heterocyclic intermediates, 2-Formyl-3-hydroxybenzoic acid serves as a direct precursor to highly substituted phthalides and isoindolinones. Its pre-organized ortho-formyl and carboxylate arrangement allows for rapid cyclization under mild reducing or acidic conditions. Compared to the multi-step functionalization of basic benzoic acid, starting with CAS 1243461-12-2 eliminates at least two synthetic steps (formylation and hydroxylation), significantly improving overall yield and reducing batch-to-batch impurity profiles in pharmaceutical scale-up.

Evidence DimensionSynthetic step economy
Target Compound Data1-step cyclization to functionalized 3-hydroxyphthalides.
Comparator Or BaselineBenzoic acid
Quantified DifferenceEliminates 2-3 upstream functionalization steps, increasing overall synthetic efficiency and reducing solvent waste.
ConditionsStandard cyclization/reduction conditions for phthalide synthesis.

For process chemists and API manufacturers, utilizing this pre-functionalized building block reduces synthesis time, lowers solvent waste, and improves final intermediate yields.

Antifungal derivative context
Cross-study comparable
Hexyl 2-formyl-3-hydroxybenzoate showed higher antifungal activity than citral in in vitro assay
Supports antifungal screening of ester and amide derivatives
Free acid activity not reported; no MIC values available
Schiff base precursor
Class-level inference
Regioisomer of 3-formylsalicylic acid, widely used for Schiff base ligand synthesis; enables library of ligands with altered denticity
Provides complementary scaffold for ligand design
No comparative synthesis yields reported

Dynamic Covalent Materials and Molecular Machines

Due to its unique ability to toggle between imine and lactone forms upon pH adjustment, this compound is ideal for synthesizing molecular walkers, dynamic hydrogels, and responsive polymers. It acts as a critical 'SAXAL' building block in programmable dynamic covalent chemistry (DCC) networks [1].

Post-Synthetically Modified MOFs (Metal-Organic Frameworks)

The orthogonal reactivity of the carboxylate/hydroxyl groups (for metal node binding) and the formyl group (for amine condensation) makes it a premium ligand precursor for designing MOFs with customizable pore environments for targeted gas capture or sensing .

Synthesis of Isoindolinone and Phthalide Pharmaceuticals

As a highly functionalized aromatic core, it is a direct procurement choice for medicinal chemists synthesizing complex heterocyclic libraries, specifically targeting substituted phthalides and isoindolinones, bypassing the multi-step functionalization required when using simpler benzoic acids .

Application Fit Matrix

Application
Selection Property
Validation Focus
Schiff base ligand synthesis for metal sensing
Aldehydic reactivity with distinct coordination geometry
Metal selectivity and complexation behavior
Antifungal lead optimization
Derivative-dependent antifungal activity context
In vitro antifungal assay against target strains
Dynamic covalent chemistry scaffold
Tautomeric equilibrium enabling adaptive behavior
Stimuli-response and reversibility under controlled conditions
Heterocycle synthesis intermediate
Bifunctional aldehyde/carboxylic acid reactivity
Cyclization efficiency and product purity

XLogP3

1

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